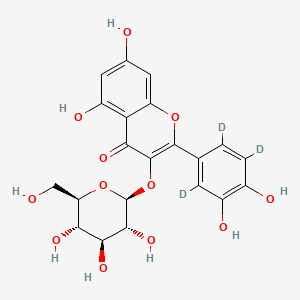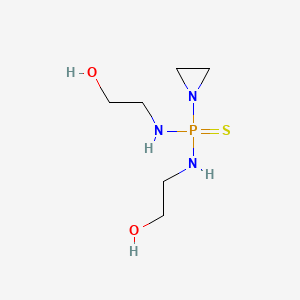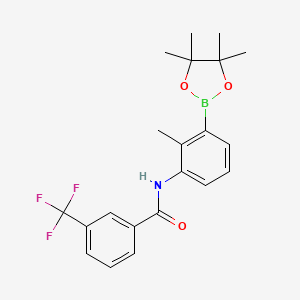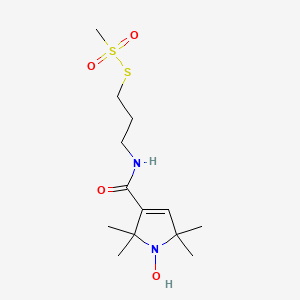
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethaneMethanethiosulfonate is a highly reactive thiol-specific spin-label. It is used as a specific conformational probe of thiol site structure due to its minimal rotational freedom and distance from the covalent disulfide linkage to the macromolecule under study .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethaneMethanethiosulfonate involves several steps. The starting material, 2,2,5,5-tetramethylpyrroline, undergoes a series of reactions including oxidation, carbamidation, and methanethiosulfonation to yield the final product. The reaction conditions typically involve the use of specific reagents and solvents to facilitate each step .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling reactive intermediates and final products .
Chemical Reactions Analysis
Types of Reactions
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethaneMethanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly at the thiol-specific sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products .
Scientific Research Applications
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethaneMethanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a spin-label for studying molecular structures and dynamics.
Biology: Employed in probing thiol groups in proteins and other biomolecules.
Medicine: Investigated for its potential in drug development and diagnostic tools.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects through its highly reactive thiol-specific spin-label. It targets thiol groups in proteins and other macromolecules, forming covalent bonds. This allows researchers to study the conformational changes and interactions of these macromolecules under various conditions .
Comparison with Similar Compounds
Similar Compounds
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester): Another spin-label used for targeting amine groups.
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidohexyl Methanethiosulfonate: Similar in structure but with a different linker
Uniqueness
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethaneMethanethiosulfonate is unique due to its specific reactivity towards thiol groups and its minimal rotational freedom, making it an excellent conformational probe .
Properties
Molecular Formula |
C13H24N2O4S2 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-N-(3-methylsulfonylsulfanylpropyl)pyrrole-3-carboxamide |
InChI |
InChI=1S/C13H24N2O4S2/c1-12(2)9-10(13(3,4)15(12)17)11(16)14-7-6-8-20-21(5,18)19/h9,17H,6-8H2,1-5H3,(H,14,16) |
InChI Key |
WGJRMPCMLSLXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)C(=O)NCCCSS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


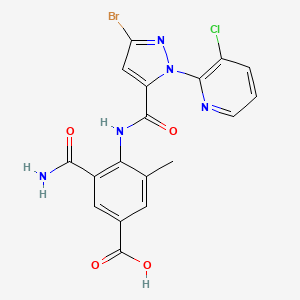
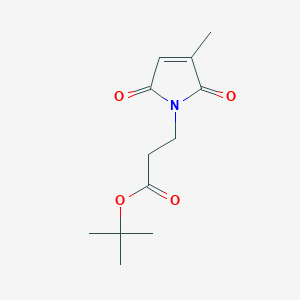
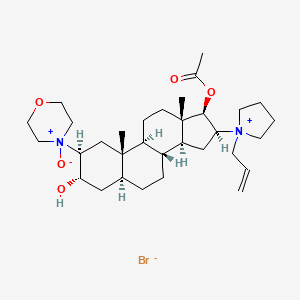
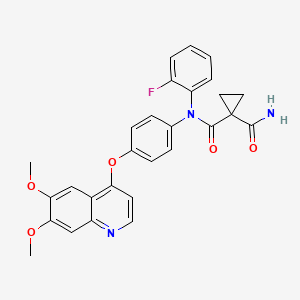
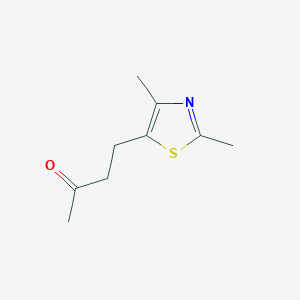
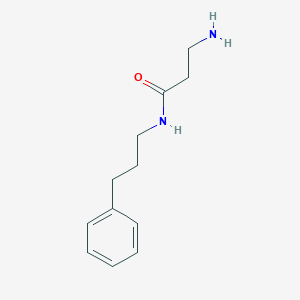


![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)

![1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)
